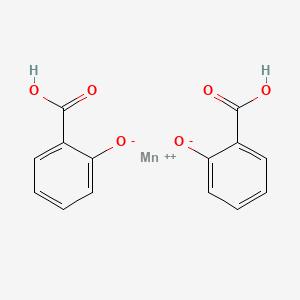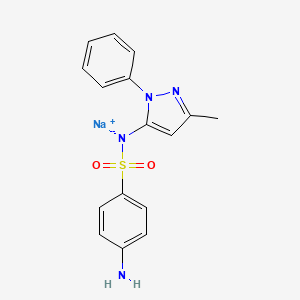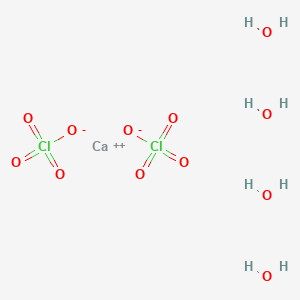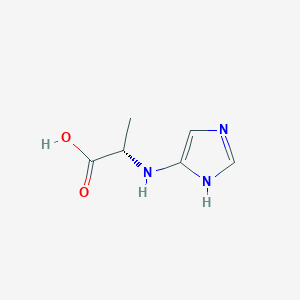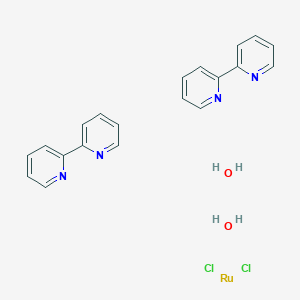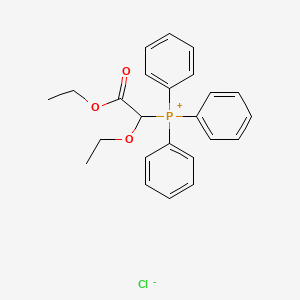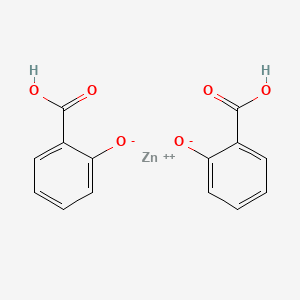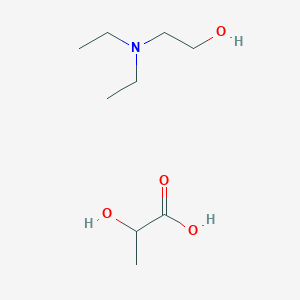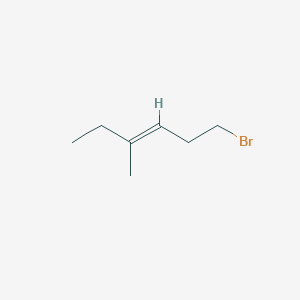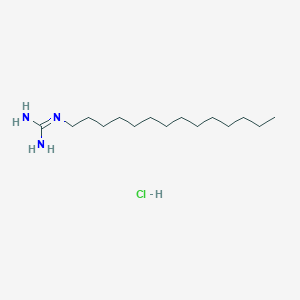
Dihydrocurcumin Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrocurcumin Glucuronide is a metabolite of curcumin . Curcumin is a bright yellow chemical produced by plants of the Curcuma longa species . It is the principal curcuminoid of turmeric, a member of the ginger family, Zingiberaceae . The O-conjugation products of curcumin are curcumin glucuronide and curcumin sulfate. The reduction products are tetrahydrocurcumin, hexahydrocurcumin, and octahydrocurcumin. Other minor products are dihydrocurcumin glucuronide, tetrahydrocurcumin glucuronide, ferulic acid, and dihydroferulic acid .
Synthesis Analysis
Curcumin undergoes several reactions of reduction by a reductase to dihydrocurcumin . These compounds subsequently are converted to monoglucuronide conjugates .Molecular Structure Analysis
The molecular structure of Dihydrocurcumin Glucuronide is derived from curcumin, which is a polyphenol, more particularly a diarylheptanoid, belonging to the group of curcuminoids .Chemical Reactions Analysis
Important chemical reactions associated with the biological activity of curcumin are the hydrogen donation reactions leading to oxidation of curcumin, reversible and irreversible nucleophilic addition (Michael reaction) reactions, hydrolysis, degradation, and enzymatic reactions .Physical And Chemical Properties Analysis
Curcumin, the parent compound of Dihydrocurcumin Glucuronide, is reported to have three different pKa values: the first (pKa 7.7–8.5) and second (pKa 8.5–10.4) values are from the two phenolic hydroxy groups, and the third (pKa 9.5–10.7) value is from the enolic proton . It is chemically stable between pH 1–6, but it is practically insoluble in water in this pH range .Safety And Hazards
Orientations Futures
Curcumin, from which Dihydrocurcumin Glucuronide is derived, has been extensively investigated by researchers from both the biological and chemical point of view . Future investigations to be undertaken in the chemistry of curcumin have been suggested . It is also suggested that curcumin should be considered based on its safety and efficacy for new therapeutic opportunities .
Propriétés
Numéro CAS |
227466-73-1 |
|---|---|
Nom du produit |
Dihydrocurcumin Glucuronide |
Formule moléculaire |
C₂₇H₃₀O₁₂ |
Poids moléculaire |
546.52 |
Synonymes |
4-[(1E)-7-(4-Hydroxy-3-methoxyphenyl)-3,5-dioxo-1-hepten-1-yl]-2-methoxyphenyl β-D-Glucopyranosiduronic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



